molecular formula C19H20N4O6S B2607826 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 533870-71-2

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Katalognummer: B2607826
CAS-Nummer: 533870-71-2
Molekulargewicht: 432.45
InChI-Schlüssel: DVPYJVMIEBRAQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors . The organic layer was washed with brine, dried over anhydrous Na2SO4, and evaporated. The residue was purified by column chromatography eluted with petroleum ether: acetic ether (5:1) to N-(3,5-dimethoxyphenyl) Benzamide as a light yellow powder and Yield 90% .


Molecular Structure Analysis

The molecular structure of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is characterized by a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The organic layer was washed with brine, dried over anhydrous Na2SO4, and evaporated. The residue was purified by column chromatography eluted with petroleum ether: acetic ether (5:1) to N-(3,5-dimethoxyphenyl) Benzamide as a light yellow powder and Yield 90% .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 383.4 g/mol. It has a topological polar surface area of 105 Ų. The compound has 1 hydrogen bond donor count and 8 hydrogen bond acceptor count. It has 5 rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

The design and synthesis of compounds structurally related to N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide have been extensively studied for their anticancer properties. For example, a series of substituted benzamides exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Another study explored 1,3,4-oxadiazole N-Mannich bases, assessing their antimicrobial and anti-proliferative activities against several cancer cell lines, showing promising results (Al-Wahaibi et al., 2021).

Antimicrobial Studies

Compounds with structural similarities to this compound have shown broad-spectrum antibacterial activities. These studies highlight their potential in fighting pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans, demonstrating their importance in developing new antimicrobial agents (Al-Wahaibi et al., 2021).

Materials Science

In the field of materials science, aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, characterized, and compared for their thermal stability and solubility. These polymers can be cast into thin, flexible films with good mechanical properties, indicating their potential applications in the development of new materials (Sava et al., 2003).

Antitubercular Agents

Research into N-substituted benzamides and related compounds has shown significant antitubercular activities, highlighting the potential of these compounds as lead molecules for the development of new treatments against tuberculosis. One such study found that specific derivatives exhibited promising activity against Mycobacterium tuberculosis, with minimal cytotoxicity against normal cell lines, underscoring their potential for further drug development (Nayak et al., 2016).

Zukünftige Richtungen

The future directions for the research and development of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide could involve its potential applications in drug discovery and material synthesis. Further studies could also explore its potential antimicrobial activities .

Eigenschaften

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O6S/c1-23(2)30(25,26)16-7-5-12(6-8-16)17(24)20-19-22-21-18(29-19)13-9-14(27-3)11-15(10-13)28-4/h5-11H,1-4H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPYJVMIEBRAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.